N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide
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Overview
Description
N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide is a versatile chemical compound with diverse applications in scientific research. Its innovative properties make it invaluable for pharmaceuticals, materials science, and catalysis, fueling advancements across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide typically involves the reaction of benzylamine with 2,2-bis(furan-2-yl)ethylamine in the presence of ethanedioyl dichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(furan-2-ylmethyl)ethanediamide
- N1-(2-furanylmethyl)-N2-(phenylmethyl)ethanediamide
- Ethanediamide, N1-(2-furanylmethyl)-N2-(phenylmethyl)
Uniqueness
N’-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide stands out due to its unique structural features, such as the presence of two furan rings and a benzyl group. These structural elements contribute to its distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-N'-[2,2-bis(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-12-14-6-2-1-3-7-14)19(23)21-13-15(16-8-4-10-24-16)17-9-5-11-25-17/h1-11,15H,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODZPHAVUDUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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